molecular formula C11H14O4 B1334461 3-(2,4-dimethoxyphenyl)propanoic Acid CAS No. 22174-29-4

3-(2,4-dimethoxyphenyl)propanoic Acid

Cat. No. B1334461
CAS RN: 22174-29-4
M. Wt: 210.23 g/mol
InChI Key: NVDCWSFMCUWKAL-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)propanoic acid is a chemical compound that features a propanoic acid moiety attached to a benzene ring substituted with two methoxy groups at the 2nd and 4th positions. This structure is related to various compounds that have been synthesized and studied for their chemical properties and potential applications in different fields, such as medicine and materials science.

Synthesis Analysis

The synthesis of compounds related to 3-(2,4-dimethoxyphenyl)propanoic acid has been reported in several studies. For instance, the asymmetric hydrogenation of alkyl or aryl (Z)-2-acylamino-3-(3,4-dimethoxyphenyl)-2-propenoate derivatives has been used to prepare optically pure forms of related amino acids . Additionally, the synthesis of 1-amino-3-aryloxy-2-propanols with a (3,4-dimethoxyphenethyl)amino group has been described, leading to cardioselective beta-blockers .

Scientific Research Applications

  • Synthesis of Optically Pure Compounds : 3-(2,4-dimethoxyphenyl)propanoic acid plays a role in the synthesis of optically pure compounds, such as (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid. The synthesis process involves Pictet-Spengler ring closure and has applications in developing chiral catalysts and enantiomerically pure compounds (O'reilly, Derwin, & Lin, 1990).

  • Antioxidant Properties : Studies have been conducted on derivatives of 3-(2,4-dimethoxyphenyl)propanoic acid, specifically focusing on their antioxidant activities. This includes the development of new compounds with potential antioxidant applications, such as (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

  • Cytotoxicity in Cancer Research : Derivatives of 3-(2,4-dimethoxyphenyl)propanoic acid, like 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate, have been synthesized and evaluated for their cytotoxic effects on various human tumor cell lines. This has implications in cancer research and drug development (Hu et al., 2005).

  • Fungal Metabolism Studies : Research has shown that white rot fungus metabolizes 3-(2,4-dimethoxyphenyl)propanoic acid, leading to the production of various metabolites. This can provide insights into the biological transformation processes of fungi and their enzymatic pathways (Enoki, Yajima, & Gold, 1981).

  • 3-c)pyrazol-3(1H)-ones, demonstrating its utility in organic chemistry and pharmaceutical synthesis (Hogale, Shirke, & Kharade, 1995).
  • Polymeric and Molecular Complexes : In the field of material science, 3-(2,4-dimethoxyphenyl)propanoic acid has been involved in the synthesis of polymeric, molecular, and ionic organotin complexes. This research is significant for understanding the supramolecular structures and properties of these complexes (Kundu et al., 2015).

  • Electrochemical Studies : The compound has been a subject of electrochemical studies, particularly in the context of reductions at silver cathodes. Such research is crucial for understanding electrochemical reactions and developing new electrochemical synthesis methods (Henderson et al., 2014).

  • Herbicide Research : Copper complexes of herbicides, including those derived from 3-(2,4-dimethoxyphenyl)propanoic acid, have been studied for their structure and bioactivity. This research is relevant in agriculture and environmental sciences (Psomas et al., 1998).

  • Catalysis in Organic Synthesis : The compound is used in catalytic processes, such as in the synthesis of 1-aralkylated tetrahydro-2-benzazepines, highlighting its role in facilitating complex organic reactions (Berney & Jauner, 1976).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDCWSFMCUWKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397629
Record name 3-(2,4-dimethoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethoxyphenyl)propanoic Acid

CAS RN

22174-29-4
Record name 3-(2,4-dimethoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Lei, H Feng, C Wang, H Li, J Shi, J Wang… - Bioorganic & medicinal …, 2016 - Elsevier
Proteasome had been clinically validated as an effective target for the treatment of cancers. Up to now, many structurally diverse proteasome inhibitors were discovered. And two of …
Number of citations: 19 www.sciencedirect.com
SG Davies, AW Mulvaney, AJ Russell, AD Smith - Tetrahedron: Asymmetry, 2007 - Elsevier
The parallel asymmetric synthesis of an array of 30 β-amino acids of high enantiomeric purity using the conjugate addition of homochiral lithium N-benzyl-N-(α-methylbenzyl)amide as …
Number of citations: 63 www.sciencedirect.com
A Corsaro, G Roineo - Tetrahedron.'Asymmetry, 2007
Number of citations: 0

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